LLOQ Advantage over Non-Deuterated IS
A UPLC-MS/MS method employing pramipexole-d5 as the internal standard achieved a lower limit of quantification (LLOQ) of 5 pg/mL in human plasma [1]. In contrast, a validated LC-MS/MS method using the non-deuterated structural analog tamsulosin as the internal standard reported an LLOQ of 200 pg/mL under similar conditions [2]. This represents a 40-fold improvement in sensitivity when using pramipexole-d5, enabling the detection and quantification of pramipexole at much lower concentrations.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in Human Plasma |
|---|---|
| Target Compound Data | 5 pg/mL |
| Comparator Or Baseline | 200 pg/mL (using tamsulosin as internal standard) |
| Quantified Difference | 40-fold lower LLOQ (5 pg/mL vs 200 pg/mL) |
| Conditions | Human plasma; UPLC-MS/MS vs LC-MS/MS; both methods validated for pramipexole quantification. |
Why This Matters
The 40-fold improvement in LLOQ is critical for studies requiring high sensitivity, such as low-dose pharmacokinetics, microsampling, or detecting trace levels in complex biological matrices.
- [1] Wei BP, Li S, Zhang JY, Wen Q, Li XX, Yuan J, Zeng S. Determination of pramipexole in human plasma by UPLC-MS/MS and the bioequivalence study of two sustained release tablets. Chinese Journal of Pharmaceutical Analysis. 2021;41(4):608-615. View Source
- [2] Nirogi RV, Kandikere VN, Shukla M, Mudigonda K, Maurya S, Komarneni P. Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard. Biomed Chromatogr. 2007;21(11):1151-1158. View Source
